molecular formula C17H25Cl2F3N5O12P3S2 B13390593 Cangrelor; Kengreal

Cangrelor; Kengreal

Cat. No.: B13390593
M. Wt: 776.4 g/mol
InChI Key: PAEBIVWUMLRPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Cangrelor is synthesized starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose. The synthesis begins with the selective S-alkylation of 2-thiobarbituric acid, followed by nitration with nitric acid, leading to the nitrated dihydroxypyrimidine. Treatment with phosphorus oxychloride affords the corresponding dichloropyrimidine . For industrial production, Kengreal is supplied as a sterile, lyophilized powder in 10 mL single-use vials, each containing 50 mg of the compound. It is reconstituted by adding 5 mL of sterile water for injection, followed by dilution in either 0.9% sodium chloride injection USP or 5% dextrose injection USP .

Chemical Reactions Analysis

Key Innovations:

  • Phosphorylation Efficiency :

    • Uses clodronic acid monosalt with tri-n-butylamine as an acid-binding agent.

    • Molar ratio of compound C : sodium bicarbonate = 1:15–1:20 .

    • Reaction temperatures:

      • Initial step: -10°C to 30°C

      • Final sodium salt formation: 10°C–40°C

Purification:

  • C18 silica gel chromatography with methanol/water eluent removes impurities (e.g., disodium impurity A , ≤5% yield loss).

  • Lyophilization achieves ≥99.5% HPLC purity .

Nucleophilic Aromatic Substitution

  • Nitration at position 5 of the pyrimidine ring using HNO₃ .

  • Chlorination with POCl₃ activates the ring for subsequent nucleophilic attack .

Reductive Amination

  • Iron-mediated reduction converts the nitro group (-NO₂) to an amine (-NH₂), enabling cyclization .

Protection-Deprotection Strategy

  • N,O-bis(trimethylsilyl)acetamide protects the anilinic nitrogen during N9-alkylation to ensure regioselectivity .

Degradation and Stability

  • In vivo metabolism : Rapid dephosphorylation by circulating phosphatases produces nucleoside metabolite (AR-C69712XX), eliminating antiplatelet activity .

  • Chemical stability : Degrades under alkaline conditions due to phosphodiester hydrolysis.

Key Intermediates

  • Dichloropyrimidine (Step 3): Reactive intermediate for purine cyclization.

  • Ribofuranosyl-purine (Step 6): Sugar-modified intermediate enabling ATP mimicry .

  • Phosphodichloridate (Step 7): Precursor for final bisphosphonate linkage .

Scientific Research Applications

Cangrelor, sold under the brand names Kengreal and Kengrexal, is an intravenous P2Y12 platelet receptor inhibitor . It is used as an adjunct to percutaneous coronary intervention (PCI) to lower the risk of periprocedural myocardial infarction (MI), stent thrombosis (ST), and repeat coronary revascularization [1, 10]. Cangrelor is particularly useful for patients who have not been pretreated with oral P2Y12 inhibitors [2, 10].

Key Features of Cangrelor

  • Mechanism of Action Cangrelor directly, competitively, and reversibly blocks P2Y12 receptor-mediated platelet activation [7, 12].
  • Pharmacokinetics It has a rapid onset of action and quickly achieves potent P2Y12 inhibitory effects . Cangrelor has a short plasma half-life of 3-6 minutes, with platelet function recovering within 30-60 minutes after infusion is stopped .
  • Metabolism Cangrelor is inactivated through dephosphorylation and does not require renal clearance adjustments for patients with renal failure .

Clinical Applications

Cangrelor is used in various clinical scenarios, primarily during PCI [1, 10]:

  • Percutaneous Coronary Intervention (PCI) Cangrelor is indicated as an adjunct to PCI for reducing the risk of thrombotic events in patients who have not been treated with a P2Y12 inhibitor and glycoprotein IIb/IIIa inhibitor (GPI) .
  • Acute Coronary Syndrome (ACS) It is considered in cases of acute coronary syndrome, including STEMI and NSTEMI with an early invasive strategy .
  • High-Risk Patients Cangrelor is suitable for patients with high angiographic risk, complex anatomy, high-risk comorbidities such as diabetes, or renal or hepatic impairment .
  • Need for Early Surgery It is also beneficial when there is a known or potential need for surgery soon after PCI, as it allows for a quick washout .
  • Neurointerventional Procedures Cangrelor is used in neurointerventional procedures, particularly for acute ischemic strokes and aneurysms [6, 9].

Clinical Trials and Outcomes

The efficacy and safety of cangrelor have been evaluated in several clinical trials:

  • CHAMPION PHOENIX This trial demonstrated that cangrelor significantly reduced the composite endpoint of all-cause mortality, MI, ischemia-driven revascularization, and stent thrombosis at 48 hours compared to clopidogrel [1, 4].
  • CHAMPION PCI and CHAMPION PLATFORM These trials also evaluated the efficacy and safety of cangrelor in patients undergoing PCI [4, 7]. A pooled analysis of the CHAMPION trials confirmed the effectiveness of cangrelor in reducing major adverse cardiovascular events (MACE) .

Adverse Reactions

The most common adverse reactions observed during clinical studies were bleeding and dyspnea .

Use in Neurointerventional Procedures

Cangrelor is emerging as a promising option in neurointerventional procedures [6, 9]:

  • Acute Ischemic Stroke and Aneurysms The most common indications for cangrelor use are acute ischemic strokes (70%) and aneurysms (27.4%) [6, 9].
  • Administration Protocols Infusion protocols vary, with a common regimen being a 30 μg/kg bolus followed by a 4 μg/kg/min infusion [6, 9].
  • Observed Outcomes Studies have reported intra-operative platelet reacting unit levels below 200 with cangrelor use. The rates of hemorrhagic events, thromboembolic events, and deaths in this patient group were 11.1%, 4.8%, and 8.6%, respectively [6, 9].
    *A study investigated the safety and feasibility of intravenous dose-adjusted cangrelor in patients undergoing acute neuroendovascular interventions, cangrelor was most used for embolization and intracranial stent placement . Approximately 44% of patients had a favorable outcome with a modified Rankin Scale (mRS) score of 0 to 2 at 90 days . Within 1 year, 8% of patients had recurrent or new strokes, 6% had symptomatic intracranial hemorrhage, 3% had major extracranial bleeding events, and 3% had a gastrointestinal bleed .

Potential Cases for Cangrelor Use

Case TypeDescription
Acute Coronary SyndromeApplicable in acute coronary syndrome scenarios
STEMIUse in STEMI
NSTEMI with early invasive strategyRecommended for NSTEMI cases requiring an early invasive approach
Fentanyl and/or morphine coadministration in ACSUse when fentanyl or morphine is co-administered during ACS
Inability to administer or reliably absorb oral medicationSuitable when oral medication cannot be administered or reliably absorbed
High angiographic risk or complex anatomyRecommended in cases with high angiographic risk or complex anatomical considerations
High-risk comorbidities (e.g., diabetes)Use in patients with high-risk comorbidities such as diabetes
Known or potential need for surgery soon after PCIBeneficial when surgery might be needed shortly after PCI to avoid washout
Renal or hepatic impairment, or unknown renal statusAppropriate for patients with renal or hepatic impairment, or when renal status is unknown; no dosage adjustment is required in cases of renal or hepatic impairment . IV administration offers an onset of action within 2 minutes and an offset within 1 hour .

Biological Activity

Cangrelor, marketed under the brand name Kengreal, is an intravenous antiplatelet agent that functions as a reversible antagonist of the P2Y12 receptor. It is primarily used to prevent thrombotic events during percutaneous coronary interventions (PCI), particularly in patients who have not been pre-treated with oral P2Y12 inhibitors. This article delves into the biological activity of cangrelor, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Cangrelor exerts its effects by binding selectively and reversibly to the P2Y12 receptor on platelets. This action inhibits the binding of adenosine diphosphate (ADP), thereby preventing platelet activation and aggregation.

Key Mechanisms:

  • Rapid Onset and Offset : Cangrelor achieves maximum platelet inhibition within 2 minutes after administration and restores normal platelet function within 1 hour after discontinuation .
  • Non-Prodrug Status : Unlike other P2Y12 inhibitors, cangrelor does not require metabolic activation, allowing for consistent platelet inhibition independent of hepatic function .
  • Selective Inhibition : Cangrelor selectively inhibits the P2Y12 receptor while preserving endothelial function, which is crucial for maintaining hemostatic balance .

Pharmacokinetics

The pharmacokinetic profile of cangrelor is characterized by rapid distribution and elimination:

ParameterValue
Volume of Distribution 3.9 L
Plasma Protein Binding 97-98%
Half-Life 3-6 minutes
Clearance 43 L/h
Metabolism Dephosphorylation in plasma; no hepatic metabolism required

Cangrelor's rapid onset and short half-life make it particularly suitable for acute settings where immediate antiplatelet action is required.

Clinical Efficacy

Cangrelor has demonstrated significant clinical benefits in various studies. A meta-analysis of trials such as CHAMPION-PCI, CHAMPION-PLATFORM, and CHAMPION-PHOENIX showed that cangrelor significantly reduced the incidence of composite outcomes including death, myocardial infarction (MI), and stent thrombosis compared to clopidogrel:

  • Stent Thrombosis Reduction : Cangrelor exhibited a 41% reduction in stent thrombosis events .
  • Bleeding Events : While bleeding risks were comparable, there was a noted increase in minor bleeding incidents among patients receiving cangrelor .

Case Studies

  • CHAMPION-PCI Trial : This pivotal trial evaluated cangrelor's effectiveness in patients undergoing PCI. Results indicated a significant reduction in periprocedural MI rates when cangrelor was used compared to placebo.
  • CHAMPION-PHOENIX Trial : This study further confirmed the efficacy of cangrelor in reducing adverse cardiovascular events in a diverse patient population undergoing PCI.

Safety Profile

Cangrelor's safety profile has been extensively studied. The most common adverse effect reported is bleeding, which aligns with the general risks associated with antiplatelet therapy. Importantly, cangrelor does not require a prolonged washout period before surgical procedures, allowing for timely interventions post-PCI .

Adverse Effects Summary:

  • Major Bleeding Events : Comparable to clopidogrel.
  • Minor Bleeding Incidents : Higher frequency observed with cangrelor use.
  • Other Side Effects : Generally well-tolerated with minimal systemic effects due to its rapid metabolism .

Q & A

Q. Basic: What is the pharmacological mechanism of cangrelor, and how does it differ from oral P2Y₁₂ inhibitors like clopidogrel?

Cangrelor is a direct-acting, intravenous P2Y₁₂ receptor antagonist that binds reversibly to the ADP receptor, inhibiting platelet activation within minutes. Unlike clopidogrel (a prodrug requiring hepatic metabolism), cangrelor does not require metabolic activation, enabling immediate and consistent platelet inhibition . Its rapid onset (2–5 minutes) and offset (60–90 minutes after infusion cessation) make it uniquely suited for scenarios requiring precise, short-term antiplatelet control, such as perioperative bridging or urgent PCI .

Q. Basic: What were the primary endpoints and outcomes of the CHAMPION trials evaluating cangrelor in PCI?

The CHAMPION trials (e.g., PHOENIX and PCI) compared cangrelor to clopidogrel in patients undergoing PCI. The primary endpoint was a composite of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours. In CHAMPION PHOENIX, cangrelor reduced the primary endpoint (4.7% vs. 5.9%; OR 0.78, 95% CI 0.66–0.93, p=0.005) and stent thrombosis (0.8% vs. 1.4%; OR 0.62, p=0.01) but increased minor bleeding (5.5% vs. 3.5%, p<0.001) . These trials highlight the trade-off between ischemic benefit and bleeding risk .

Q. Advanced: How do methodological differences in trial design (e.g., clopidogrel dosing, endpoint definitions) explain conflicting results between early and later cangrelor studies?

Early trials (e.g., CHAMPION PCI) used a 600 mg clopidogrel loading dose, while later studies standardized dosing. The CHAMPION PLATFORM trial (negative for primary efficacy) allowed clopidogrel administration post-PCI, potentially diluting cangrelor’s benefit during the procedural phase . Conversely, CHAMPION PHOENIX mandated pre-PCI clopidogrel, isolating cangrelor’s effect during the critical peri-procedural window . Variability in endpoint definitions (e.g., MI criteria) and patient populations (e.g., STEMI vs. elective PCI) further complicate cross-trial comparisons .

Q. Advanced: What methodological challenges arise when studying cangrelor in combination with novel oral P2Y₁₂ inhibitors (e.g., ticagrelor or prasugrel)?

Cangrelor’s reversible binding competes with irreversible inhibitors like prasugrel, requiring staggered dosing to avoid therapeutic gaps. For example, transitioning from cangrelor to ticagrelor necessitates overlapping infusions to maintain platelet inhibition, a protocol not systematically tested in large trials . Pharmacodynamic studies using platelet reactivity units (PRU) suggest a 30-minute overlap minimizes rebound thrombosis, but clinical validation is lacking .

Q. Basic: How is cangrelor used in bridging therapy for patients requiring surgery after PCI?

Cangrelor’s short half-life allows perioperative bridging in patients needing temporary P2Y₁₂ interruption. A typical protocol involves initiating cangrelor 4–6 hours pre-surgery and continuing 1–2 hours post-procedure, followed by resumption of oral therapy. This approach maintains >80% platelet inhibition during high-risk periods while minimizing bleeding . However, real-world data on optimal timing and patient selection (e.g., thrombotic risk stratification) remain limited .

Q. Advanced: What statistical methods are recommended to address heterogeneity in cangrelor trial data (e.g., subgroup analyses, Bayesian approaches)?

Subgroup analyses of CHAMPION PHOENIX revealed consistent benefit across high-risk groups (diabetes, ACS, STEMI), but these findings are exploratory and underpowered. Bayesian meta-analyses incorporating prior trial data could quantify cangrelor’s efficacy in understudied populations (e.g., CKD). Adjusting for confounders like stent type (DES vs. BMS) and procedural complexity is critical, as modern DES may attenuate cangrelor’s ischemic benefits .

Q. Basic: What are the pharmacodynamic metrics used to assess cangrelor’s efficacy in clinical research?

Platelet reactivity is measured via:

  • PRU (VerifyNow): Target <208 PRU indicates adequate inhibition.
  • Light transmission aggregometry (LTA): <20% aggregation with 20 µM ADP.
  • VASP phosphorylation: <50% reflects potent P2Y₁₂ inhibition.
    Cangrelor achieves >98% platelet inhibition within 30 minutes, but inter-individual variability necessitates real-time monitoring in studies .

Q. Advanced: How do pharmacokinetic interactions between cangrelor and other anticoagulants (e.g., heparin, GPIIb/IIIa inhibitors) influence trial outcomes?

Cangrelor’s antiplatelet effect is additive with heparin but may synergize excessively with GPIIb/IIIa inhibitors, increasing bleeding. In the CHAMPION trials, concomitant GPIIb/IIIa use was limited (<10%), reducing generalizability to high-bleeding-risk cohorts. Future studies should employ factorial designs to isolate interaction effects and define safe thresholds for combination therapy .

Q. Basic: What are the key limitations of current cangrelor research, and how might they be addressed?

  • Underrepresentation of high-risk subgroups: Few studies include cardiogenic shock or STEMI patients.
  • Lack of head-to-head comparisons with ticagrelor/prasugrel: Trials focus on clopidogrel, limiting applicability to modern regimens.
  • Surrogate endpoints: Reliance on platelet reactivity vs. clinical outcomes.
    Proposed solutions include adaptive trial designs and registries (e.g., ongoing REAL-CANGRELOR) .

Q. Advanced: What theoretical frameworks guide the interpretation of cangrelor’s mixed efficacy-safety profile in meta-analyses?

The ischemic-bleeding risk continuum model posits that cangrelor’s benefit is maximized in patients with high thrombotic risk (e.g., complex PCI) and low bleeding risk. Net clinical benefit analyses (e.g., weighted composite of death/MI/stroke and major bleeding) from pooled CHAMPION data support this framework, showing a favorable ratio (NNT=63 vs. NNH=167) . Bayesian networks integrating real-world data could refine risk stratification .

Properties

IUPAC Name

[dichloro-[[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870087
Record name 9-{5-O-[({[Dichloro(phosphono)methyl](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]pentofuranosyl}-N-[2-(methylsulfanyl)ethyl]-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.